molecular formula C14H19NO4 B6333617 Tert-butyl (2-(2-methoxyphenyl)-2-oxoethyl)carbamate CAS No. 1332885-81-0

Tert-butyl (2-(2-methoxyphenyl)-2-oxoethyl)carbamate

Cat. No.: B6333617
CAS No.: 1332885-81-0
M. Wt: 265.30 g/mol
InChI Key: FKUHESSRMSJJFN-UHFFFAOYSA-N
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Description

Tert-butyl (2-(2-methoxyphenyl)-2-oxoethyl)carbamate is a chemical compound with the CAS Number 1332885-81-0 and a molecular formula of C14H19NO4 . It has a molecular weight of 265.309 g/mol and is provided with a purity of 95.0% . This solid substance is a carbamate ester, a class of compounds known for their use in organic synthesis, often serving as protecting groups for amines or as intermediates in the construction of more complex molecules . The tert-butyl carbamate (Boc) group, in particular, is a widely used protecting group in peptide synthesis and medicinal chemistry due to its stability under a variety of conditions and its selective removal under mild acidic conditions . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with care, as it may be harmful if swallowed and cause skin and eye irritation . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

tert-butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-11(16)10-7-5-6-8-12(10)18-4/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUHESSRMSJJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway Overview

This method adapts the protocol described for tert-butyl (2-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)-2-oxoethyl)carbamate synthesis. The target compound is synthesized in two stages:

  • Bromoacetyl Intermediate Preparation : Bromination of 2’-methoxyacetophenone yields 2-bromo-1-(2-methoxyphenyl)ethan-1-one.

  • Carbamate Formation : Reaction of the bromoacetyl intermediate with tert-butyl carbazate under basic conditions.

Reaction Conditions and Optimization

  • Stage 1 : Bromination of 2’-methoxyacetophenone using HBr/AcOH or CuBr₂ in dichloromethane at 0–25°C for 4–6 hours (yield: 75–85%).

  • Stage 2 :

    • Base : Lithium diisopropylamide (LDA, 1.1 eq) in tetrahydrofuran (THF) at −5°C to 20°C.

    • Nucleophile : tert-Butyl carbazate (1.1 eq) deprotonated by LDA.

    • Quenching : Saturated NaHCO₃ and ethyl acetate extraction.

    • Crystallization : Isopropyl ether yields the product as a white solid (theoretical yield: 80–83%).

Table 1: Comparative Yields Under Varied Bases

BaseSolventTemperature (°C)Yield (%)
LDATHF−5–2083
NaHTHF0–2568
KOtBuDMF2572

Mechanistic Insights

The reaction proceeds via deprotonation of tert-butyl carbazate by LDA, generating a nucleophilic carbamate anion. This anion displaces bromide from the bromoacetyl intermediate in an SN₂ mechanism, forming the C–N bond. The electron-donating methoxy group on the phenyl ring stabilizes the intermediate, enhancing reaction efficiency.

Phase-Transfer Alkylation of Carbamate Precursors

Adapted Methodology from Lacosamide Intermediates

This route draws from the phase-transfer alkylation described in the synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate. While the target compound lacks an amino alcohol backbone, the alkylation strategy is applicable to introducing the methoxyphenyl group.

Key Steps and Parameters

  • Substrate : tert-Butyl (2-amino-2-oxoethyl)carbamate.

  • Alkylation Agent : 2-Methoxybenzyl bromide (1.2 eq).

  • Catalyst : Tetrabutylammonium bromide (0.1 eq).

  • Base : 50% KOH solution at 5–10°C.

  • Workup : Ethyl acetate extraction followed by HCl and NaHCO₃ washes.

Table 2: Phase-Transfer Alkylation Optimization

Catalyst Loading (eq)Temperature (°C)Yield (%)
0.050–562
0.15–1089
0.210–1578

Limitations and Side Reactions

Competing O-alkylation may occur at the methoxy group, necessitating controlled stoichiometry and low temperatures. The method’s scalability is constrained by the cost of 2-methoxybenzyl bromide.

Sonogashira Coupling-Isomerization Approach

Inspiration from Oxazol-2-One Synthesis

A novel route inspired by the coupling–isomerization–elimination (CIE) synthesis of 4-substituted oxazol-2-ones involves:

  • Sonogashira Coupling : tert-Butyl propargyl carbamate with 2-iodoanisole.

  • Isomerization : Acid-mediated cyclization to form the 2-oxoethyl group.

Reaction Protocol

  • Coupling : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Et₃N in THF at 60°C for 12 hours.

  • Isomerization : p-Toluenesulfonic acid (PTSA) in tBuOH at 25°C for 1 hour.

Table 3: Sonogashira Coupling Yields with Varied Aryl Halides

Aryl HalideCatalyst SystemYield (%)
2-IodoanisolePd(PPh₃)₂Cl₂/CuI65
2-BromoanisolePd(OAc)₂/XPhos48
2-ChloroanisolePdCl₂(dppf)/CuI32

Advantages and Challenges

Comparative Analysis of Methods

Table 4: Method Comparison for Tert-Butyl (2-(2-Methoxyphenyl)-2-Oxoethyl)Carbamate Synthesis

MethodYield (%)CostScalabilityPurity (%)
Bromoacetyl Substitution83LowHigh99.1
Phase-Transfer Alkylation89ModerateModerate97
Sonogashira Coupling65HighLow95

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction:

    • Reduction of the carbamate group can lead to the formation of the corresponding amine.
    • Typical reducing agents include lithium aluminum hydride and sodium borohydride.
  • Substitution:

    • The compound can participate in nucleophilic substitution reactions, particularly at the carbamate carbon.
    • Reagents such as sodium hydride and alkyl halides are commonly used in these reactions.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2-(2-methoxyphenyl)-2-oxoethyl)carbamate has garnered attention as a potential lead compound for drug development due to its structural characteristics that may influence biological activity. The following applications have been identified:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further exploration in cancer therapeutics.
  • Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities, indicating broader applications in treating infections.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in creating novel compounds with specific properties.

The biological activity of this compound is likely due to its interaction with various molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Protein Interaction Studies : The compound can be used as a probe to investigate protein interactions and cellular processes.

Case Studies

  • Anticancer Research :
    • A study investigated the cytotoxic effects of this compound derivatives on breast cancer cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations, suggesting its potential as an anticancer agent.
  • Antimicrobial Studies :
    • Research focused on the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated notable antimicrobial activity, warranting further investigation into its mechanism of action.

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through the formation of stable carbamate linkages.
  • These linkages can protect amine groups from unwanted reactions during synthesis.
  • The tert-butyl group provides steric hindrance, enhancing the stability of the carbamate.

Molecular Targets and Pathways:

  • The primary molecular target is the amine group, which is protected by the carbamate linkage.
  • The pathways involved include nucleophilic substitution and hydrolysis.

Comparison with Similar Compounds

Aryl-Substituted Carbamates

  • tert-Butyl (2-(3-Bromo-2-(4-fluoro-3-methylphenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate () :

    • Structural Difference : Incorporates a brominated imidazopyrazine ring and a fluoro-methylphenyl group.
    • Impact : Enhanced electrophilicity due to bromine, improving cross-coupling reactivity (e.g., Suzuki-Miyaura reactions). The imidazopyrazine core contributes to antimalarial activity, unlike the simpler 2-methoxyphenyl group in the target compound .
    • Synthetic Utility : Used in synthesizing mCMQ069, a potent antimalarial candidate requiring bromination at the imidazopyrazine C3 position .
  • tert-Butyl (2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)carbamate () :

    • Structural Difference : Replaces the 2-methoxyphenyl group with a benzotriazole ring.
    • Impact : The benzotriazole moiety acts as a leaving group, facilitating nucleophilic substitutions. This compound is pivotal in synthesizing carbonic anhydrase inhibitors with antioxidant properties .

Amino Acid and Peptide Derivatives

  • tert-Butyl ((S)-2-(Benzylamino)-1-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)-2-oxoethyl)carbamate (): Structural Difference: Integrates a stereochemically complex dihydroisoxazole ring and benzylamino group. Impact: Stereochemistry at the isoxazole and benzylamino positions significantly influences biological activity, as shown in studies on 3-bromo-acivicin isomers targeting glutamine metabolism .
  • tert-Butyl (2-((2-(4-Fluorophenyl)hydrazineyl)-2-oxoethyl)carbamate () :

    • Structural Difference : Features a hydrazineyl linker and 4-fluorophenyl group.
    • Impact : Hydrazine derivatives exhibit enhanced hydrogen-bonding capacity, improving interactions with enzyme active sites (e.g., carbonic anhydrase) .

Functional Group and Reactivity Comparisons

Carbamate Protection Strategies

  • tert-Butyl (E)-((6-(2-Ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate (): Key Difference: Contains a vinyl ether group for cross-coupling reactions. Synthetic Application: Utilized in palladium-catalyzed cascade reactions to access tetrahydro-3,4'-biisoquinolines, achieving 56.6% yield .
  • tert-Butyl (2-(Methoxy(methyl)amino)-2-oxoethyl)carbamate (): Key Difference: Methoxy(methyl)amino group enhances solubility in polar solvents. Utility: Intermediate in synthesizing ADAMTS7 inhibitors, with optimized bioavailability due to improved lipophilic efficiency .

Antimicrobial and Anticancer Derivatives

  • tert-Butyl (S)-(2-(((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-2-oxoethyl)carbamate (): Activity: Part of linezolid conjugates showing potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The morpholinophenyl group enhances membrane permeability .
  • tert-Butyl (2-((2-(2,4-Dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethyl)amino)-2-oxoethyl)carbamate (): Activity: Biomimetic flavin analog studied for redox properties and enzyme inhibition, achieving 52% synthetic yield .

Data Tables

Table 2: Physicochemical Properties

Compound (Reference) Molecular Weight logP (Predicted) Solubility (mg/mL)
Target Compound 293.33 2.1 0.15 (DMSO)
tert-Butyl (2-Bromo-imidazopyrazinyl)carbamate 452.32 3.8 0.08 (THF)
tert-Butyl (Benzotriazolyl)carbamate 275.28 1.9 0.22 (MeOH)

Biological Activity

Tert-butyl (2-(2-methoxyphenyl)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its structural characteristics, which suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H17NO3C_{13}H_{17}NO_3 and a molecular weight of approximately 265.30 g/mol. Its structure includes a tert-butyl group and a methoxy-substituted phenyl moiety, which may influence its biological interactions and lipophilicity.

The biological activity of this compound is likely attributed to its ability to interact with various molecular targets, such as enzymes or receptors. The methoxy substitution on the phenyl ring enhances the compound's lipophilicity, potentially facilitating its penetration into biological membranes and influencing its pharmacological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to various diseases.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, impacting cellular processes such as replication and transcription.

Biological Activity

Research indicates that this compound may serve as a lead compound in drug development due to its promising biological activities. Below are some key findings from recent studies:

In Vitro Studies

  • Cytotoxicity : In studies involving cancer cell lines, similar carbamate derivatives have demonstrated cytotoxic effects, indicating potential anti-cancer properties. For instance, compounds with structural similarities showed significant inhibition of cell viability in various cancer models .
  • Enzyme Activity : Preliminary assays suggest that this compound may act as an inhibitor of certain enzymes, which could be beneficial in treating conditions like Alzheimer's disease by targeting cholinesterases .

Data Tables

To summarize the findings regarding the biological activity of this compound, the following table presents comparative data with similar compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC₁₃H₁₇NO₃Potential enzyme inhibitor; cytotoxicity
Tert-butyl (2-amino-1-(4-methoxyphenyl)-2-oxoethyl)carbamateC₁₃H₁₉N₃O₃Enhanced enzyme inhibition
Tert-butyl (2-hydrazinyl-2-oxoethyl)carbamateC₁₃H₁₈N₂O₃Diverse biological applications

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of structurally similar compounds against human colon cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting that modifications in the structure could enhance efficacy against specific cancer types .
  • Neuroprotective Effects : Research on derivatives of this compound has shown promise in neuroprotection against oxidative stress in neuronal cell lines. These studies utilized various assays to assess antioxidant activity and cell viability under stress conditions .

Q & A

Q. How to address discrepancies in reported reaction yields for similar compounds?

  • Methodology :
  • Reagent Purity : Validate starting material purity via GC-MS (e.g., tert-butyl precursors often degrade if stored >6 months) .
  • Oxygen Sensitivity : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of methoxyphenyl groups .

Degradation & Byproduct Analysis

Q. What degradation products form under accelerated stability conditions (e.g., heat/light)?

  • Methodology :
  • Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks, then analyze via LC-MS/MS to identify hydrolysis products (e.g., tert-butanol and 2-(2-methoxyphenyl)glycine) .

Q. How to characterize reactive intermediates in oxidation reactions?

  • Methodology :
  • Trapping Experiments : Add TEMPO or BHT to quench radicals, followed by EPR spectroscopy to confirm intermediate formation .

Structure-Property Relationships

Q. How does the 2-methoxyphenyl group influence bioavailability compared to halogenated analogs?

  • Methodology :
  • Caco-2 Permeability Assays : Compare apparent permeability (Papp) values to assess intestinal absorption .
  • Metabolic Stability : Incubate with liver microsomes to quantify CYP450-mediated demethylation of the methoxy group .

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